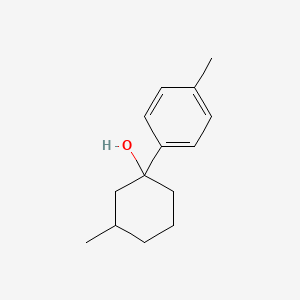![molecular formula C12H18N2O5 B13215305 2-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13215305.png)
2-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid typically involves the protection of an amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc group can be added to the amine under aqueous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection is a common step in the synthesis of various pharmaceuticals and fine chemicals, making this compound an important intermediate in the chemical industry.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces the free amine.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of peptide-based drugs and as a building block in the synthesis of biologically active compounds.
Medicine: Utilized in the development of new therapeutic agents, particularly in the field of cancer research and infectious diseases.
Industry: Applied in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid
- 4-{[(Tert-butoxy)carbonyl]amino}methylbenzoic acid
- (S)-2-{[(Tert-butoxy)carbonyl]amino}-3-{1-(triphenylmethyl)-1H-imidazol-4-yl}propanamido}-2-methylpropanoic acid
Uniqueness
What sets 2-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid apart from similar compounds is its specific structure, which includes an oxazole ring. This unique feature imparts distinct chemical properties and reactivity, making it particularly useful in the synthesis of heterocyclic compounds and peptide-based drugs.
Properties
Molecular Formula |
C12H18N2O5 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-propan-2-yl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C12H18N2O5/c1-6(2)7-8(9(15)16)18-10(13-7)14-11(17)19-12(3,4)5/h6H,1-5H3,(H,15,16)(H,13,14,17) |
InChI Key |
YNWHUINHNPXFGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(OC(=N1)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


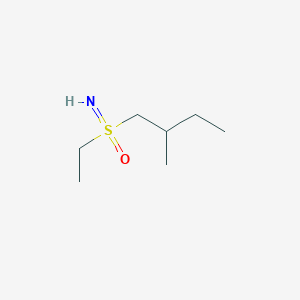
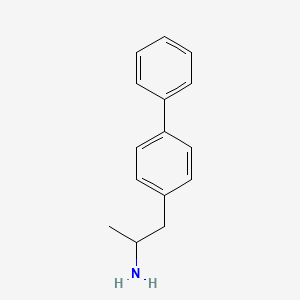

![5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B13215244.png)
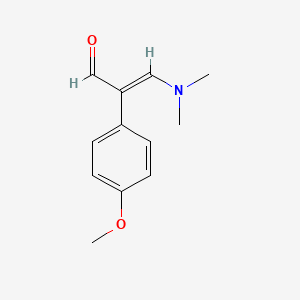
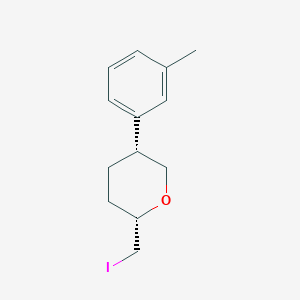
![8-Azabicyclo[3.2.1]oct-2-ene](/img/structure/B13215264.png)

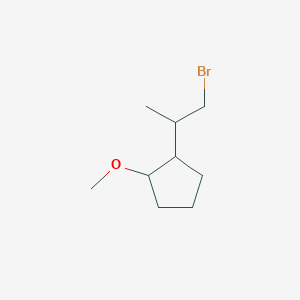
![6-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13215274.png)
![2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13215278.png)

